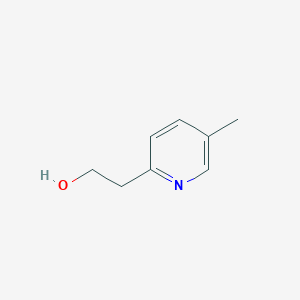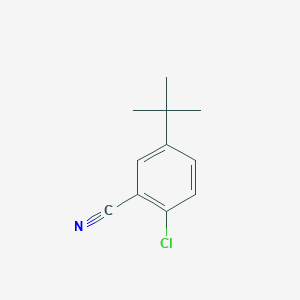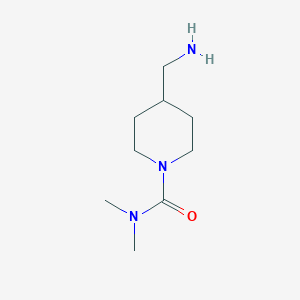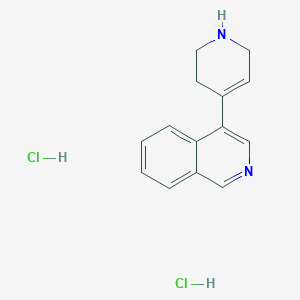
4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride” is a chemical compound with the molecular formula HCl.HCl.C14H14N2 . It has a molecular weight of 283.2 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for the compound is1S/C14H14N2.2ClH/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H . This indicates the presence of two chloride ions along with the organic moiety.
Wissenschaftliche Forschungsanwendungen
Pharmacology and Drug Discovery
Tetrahydropyridines (THPs), including 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride, have sparked notable interest as an auspicious heterocyclic moiety . They have been identified in both natural products and synthetic pharmaceutical agents . The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .
Antiprotozoal Potency
1,2,3,6-Tetrahydropyridin-4-yl derivatives have been investigated for their activity against Plasmodium falciparum NF54, a causative organism of Malaria tropica, and Trypanosoma brucei rhodesiense, the causative organism of Human African Trypanosomiasis (sleeping sickness) . The substituents in ring positions 1 and 4 of the tetrahydropyridinium moiety had a strong impact on the antiprotozoal activities .
GABAc Blocker in Retinal Ganglion Cells
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid hydrate, a related compound, has been used as a γ-aminobutyric acid C (GABAc) blocker in retinal ganglion cells . This suggests that 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride could potentially have similar applications in neuroscience research.
Antipsychotic Research
In vitro, molecular modeling and behavioral studies of 3- { [4- (5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one (D2AAK1) as a potential antipsychotic . This suggests that 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride could potentially have similar applications in antipsychotic research.
Cytotoxicity Studies
The most active compounds from IPA and IPS series were screened to determine their cytotoxicity on HEK-293 (human embryonic kidney) normal cell line and were found to be nontoxic to normal human cells . This suggests that 4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride could potentially have similar applications in cytotoxicity studies.
Eigenschaften
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)isoquinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2.2ClH/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11;;/h1-5,9-10,15H,6-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJSECNCLAJAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CC3=CC=CC=C32.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,6-Tetrahydropyridin-4-yl)isoquinoline dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

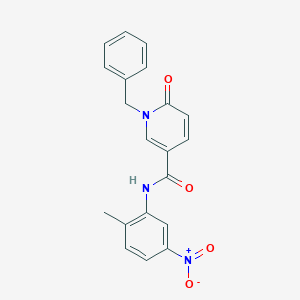
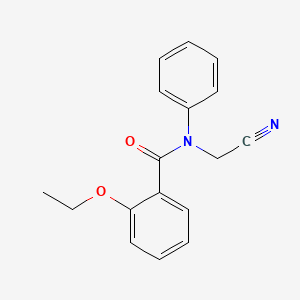
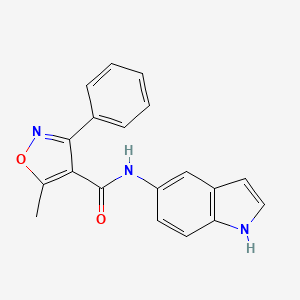
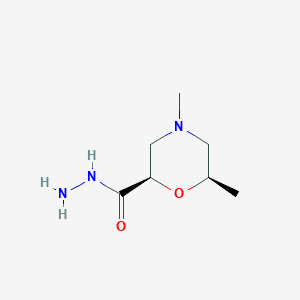
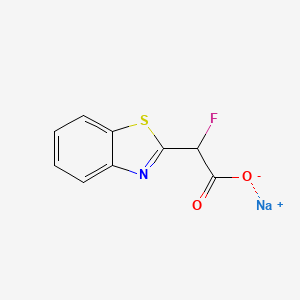
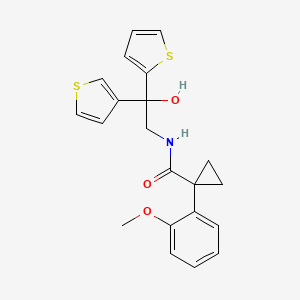
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560055.png)
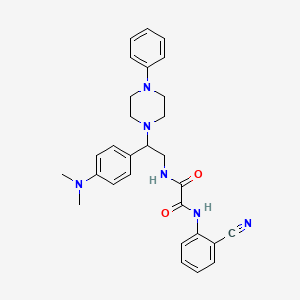
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)
![2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2560059.png)
